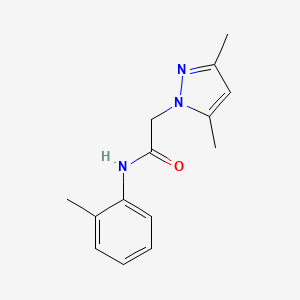
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide, also known as PPCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPCC belongs to the class of cyclobutane carboxamides and has a molecular weight of 309.4 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is not fully understood. However, it is believed to modulate the activity of voltage-gated ion channels and inhibit the release of pro-inflammatory cytokines. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has also been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced with a high degree of purity and consistency. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is also relatively stable, which makes it easier to handle and store. However, there are some limitations to using N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide in lab experiments. It has a low solubility in water, which can make it difficult to administer to animals. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide also has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels.
Direcciones Futuras
There are several future directions for the study of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide. One area of research is the development of more efficient synthesis methods that can produce N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide in larger quantities. Another area of research is the investigation of the potential use of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the development of derivatives of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide with improved solubility and pharmacokinetic properties may also be an area of future research.
Conclusion
In conclusion, N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is a synthetic compound that has shown promise in the treatment of various neurological disorders. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potentially valuable therapeutic agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is synthesized through a multi-step process that involves the reaction of 3-phenylmethoxybenzaldehyde with cyclobutanecarboxylic acid. The reaction is catalyzed by a base and results in the formation of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide. The purity of the product is ensured through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Propiedades
IUPAC Name |
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(15-8-4-9-15)19-16-10-5-11-17(12-16)21-13-14-6-2-1-3-7-14/h1-3,5-7,10-12,15H,4,8-9,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHICAIMZFMDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)

![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)


![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)